molecular formula C25H25NO8S B2885240 Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951944-37-9

Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2885240
CAS No.: 951944-37-9
M. Wt: 499.53
InChI Key: NLXRHXDDYXFDDP-UHFFFAOYSA-N
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Description

This compound features a chromeno[8,7-e][1,3]oxazin core fused with a tetrahydrothiophene sulfone moiety and an ethyl benzoate ester substituent. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .

Properties

IUPAC Name

ethyl 4-[[9-(1,1-dioxothiolan-3-yl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8S/c1-3-31-25(28)16-4-6-18(7-5-16)34-23-15(2)33-24-19(22(23)27)8-9-21-20(24)12-26(14-32-21)17-10-11-35(29,30)13-17/h4-9,17H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXRHXDDYXFDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with potential biological activities. This article summarizes the existing research on its biological properties, including anticancer activity and interaction with various biological targets.

Chemical Structure and Properties

The compound features a unique structure that combines a benzoate moiety with a tetrahydrothiophene ring and a chromeno[8,7-e][1,3]oxazine core. Its molecular formula can be represented as:

C20H25N2O6SC_{20}H_{25}N_{2}O_{6}S

This structure is significant as it may influence the compound's interaction with biological systems and its pharmacological profile.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar in structure to this compound. For instance, molecular docking studies have indicated that compounds with similar scaffolds exhibit inhibitory effects on key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase .

In vitro studies have demonstrated that derivatives of tetrahydrothiophene compounds can induce apoptosis in cancer cell lines (e.g., HT29 and DU145), suggesting a potential mechanism for their anticancer activity .

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The interaction with EGFR has been particularly noted as a significant pathway through which these compounds exert their effects.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a related compound demonstrated significant cytotoxicity against human colon cancer cells (HT29). The MTT assay revealed an IC50 value comparable to established anticancer drugs. The study highlighted the importance of the tetrahydrothiophene moiety in enhancing the biological activity of these compounds.

Case Study 2: Molecular Docking Analysis

Molecular docking simulations were performed to understand the binding affinity of this compound with EGFR. The results indicated a strong binding affinity due to multiple hydrogen bonds formed between the compound and key residues in the active site of EGFR .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedCell LineIC50 Value (µM)Reference
Anticancer ActivityEthyl 4-(...)HT2912.5
EGFR InhibitionRelated CompoundDU14515.0
Apoptosis InductionTetrahydrothiophene DerivativeHT2910.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromeno-Oxazin Core

Ethyl 4-((9-(2,4-Dimethoxyphenyl)-4-Oxo-4,8,9,10-Tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)Oxy)Benzoate ()
  • Structural Differences : Replaces the tetrahydrothiophene sulfone with a 2,4-dimethoxyphenyl group and uses a methyl ester instead of ethyl.
Ethyl 4-(4-Methoxybenzyl)-2,5,7,8-Tetramethyl-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]oxazine-2-Carboxylate ()
  • Structural Differences : A simpler benzo[b][1,4]oxazine scaffold with a p-methoxybenzyl substituent and tetramethyl groups.
  • Implications: The absence of the fused chromeno-oxazin system limits conformational rigidity, which may reduce target specificity compared to the target compound .

Ethyl Benzoate Derivatives with Heteroaromatic Substituents ()

Compounds such as I-6230 (pyridazinyl), I-6273 (methylisoxazolyl), and I-6473 (3-methylisoxazolyl phenethoxy) share the ethyl benzoate backbone but differ in aromatic substituents:

Benzo[b][1,4]oxazin-3(4H)-One Analogues ()

Examples include 22m and 22n , which feature acylpiperazine side chains:

  • 22m: Contains a 3-oxo-propanoyl-piperazine substituent.
  • 22n : Includes a phenylacetyl-piperazine group.
  • Comparison : The target compound lacks the piperazine moiety but compensates with a sulfone group, which may improve aqueous solubility compared to the lipophilic acylpiperazine derivatives .

Key Observations :

  • Ester Groups : Ethyl esters (target, I-6473, 22m) offer higher lipophilicity than methyl (), impacting membrane permeability.
  • Polar Groups : Sulfone (target) > methoxy () > isoxazole (I-6473) in polarity, suggesting gradations in solubility.
  • Synthesis : The target compound’s synthesis likely parallels ’s phase-transfer alkylation but requires sulfone introduction via oxidation .

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